molecular formula C18H32O2 B14181164 3,7-dimethylocta-2,6-dienyl 2-ethylhexanoate CAS No. 875876-92-9

3,7-dimethylocta-2,6-dienyl 2-ethylhexanoate

Cat. No.: B14181164
CAS No.: 875876-92-9
M. Wt: 280.4 g/mol
InChI Key: IRGQKVKJPAFLOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7-Dimethylocta-2,6-dienyl 2-ethylhexanoate is an organic compound characterized by its unique structure, which includes a dimethylocta-dienyl group and an ethylhexanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-dimethylocta-2,6-dienyl 2-ethylhexanoate typically involves the esterification of 3,7-dimethylocta-2,6-dienol with 2-ethylhexanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethylocta-2,6-dienyl 2-ethylhexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,7-Dimethylocta-2,6-dienyl 2-ethylhexanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,7-dimethylocta-2,6-dienyl 2-ethylhexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-Dimethylocta-2,6-dienyl 2-ethylhexanoate is unique due to its specific ester group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

875876-92-9

Molecular Formula

C18H32O2

Molecular Weight

280.4 g/mol

IUPAC Name

3,7-dimethylocta-2,6-dienyl 2-ethylhexanoate

InChI

InChI=1S/C18H32O2/c1-6-8-12-17(7-2)18(19)20-14-13-16(5)11-9-10-15(3)4/h10,13,17H,6-9,11-12,14H2,1-5H3

InChI Key

IRGQKVKJPAFLOT-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)OCC=C(C)CCC=C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.